Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-
Description
Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
CAS No. |
61657-06-5 |
|---|---|
Molecular Formula |
C14H12BrNOS |
Molecular Weight |
322.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4-methyl-2-sulfanylidenepyridin-1-yl)ethanone |
InChI |
InChI=1S/C14H12BrNOS/c1-10-6-7-16(14(18)8-10)9-13(17)11-2-4-12(15)5-3-11/h2-8H,9H2,1H3 |
InChI Key |
NGKXIORZNWFROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(C=C1)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a thioxopyridinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or aniline. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted phenyl derivatives. These products can further undergo additional transformations to yield more complex molecules.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies involving enzyme interactions or receptor binding.
Medicine: The compound’s unique structure could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- exerts its effects depends on its interaction with molecular targets. The bromophenyl group may facilitate binding to specific receptors or enzymes, while the thioxopyridinyl group can modulate the compound’s reactivity and stability. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-oxo-1(2H)-pyridinyl)-
- Ethanone, 1-(4-chlorophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-
- Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-quinolinyl)-
Uniqueness
Ethanone, 1-(4-bromophenyl)-2-(4-methyl-2-thioxo-1(2H)-pyridinyl)- is unique due to the presence of both a bromophenyl group and a thioxopyridinyl group, which confer distinct chemical properties and reactivity
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